molecular formula C10H10O B1607043 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene CAS No. 35185-96-7

1,4-Epoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1607043
CAS No.: 35185-96-7
M. Wt: 146.19 g/mol
InChI Key: SPELXJYTVLDKGB-UHFFFAOYSA-N
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Description

1,4-Epoxy-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

35185-96-7

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-10H,5-6H2

InChI Key

SPELXJYTVLDKGB-UHFFFAOYSA-N

SMILES

C1CC2C3=CC=CC=C3C1O2

Canonical SMILES

C1CC2C3=CC=CC=C3C1O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-6-hydroxymethyl-1,3-benzodioxol (5.0 g) in ether (100 ml), butyl lithium (1.6M solution in hexane, 30 ml) was added dropwise at −78° C. After stirring at 0° C. for 1 hour, the solution was again cooled to −78° C.; a solution of 5-cyano-1,3-benzodioxol (3.52 g) in ether (50 ml) was added dropwise. After stirring at room temperature for 3 hours, water was added, followed by extraction with ethyl acetate. After being washed with brine, the organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was dissolved in toluene (100 ml); dimethyl fumarate (3.13 g) and trichloroacetic acid (0.83 g) were added. The mixture was refluxed for 1 hour and concentrated under reduced pressure. The residue obtained was dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium hydrogen carbonate and brine. After being dried with magnesium sulfate, the mixture was concentrated under reduced pressure; the residue was purified by column chromatography (silica gel: 50 g, eluent: ethyl acetate−hexane=1:2) to yield a tetrahydro-1,4-epoxynaphthalene derivative (3.30 g) as a diastereomer mixture. This was dissolved in THF (15 ml) and methanol (15 ml); an aqueous solution (5 ml) of sodium hydroxide (1.24 g) was added, followed by overnight stirring. The reaction mixture was concentrated under reduced pressure and diluted with water, after which it was washed with ethyl acetate After concentrated hydrochloric acid was added to the water layer until the pH reached about 2, the product was extracted with ethyl acetate. The extract was washed with brine, after which it was dried over magnesium sulfate and concentrated under reduced pressure. The residue obtained was dissolved in ether (10 ml); concentrated hydrochloric acid (0.5 ml) was added; followed by stirring at room temperature for 3 hours. After the reaction mixture was concentrated under reduced pressure, water was added; the resulting precipitate was washed with methanol and ether to yield the title compound (0.38 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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